1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine
Overview
Description
1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is a chemical compound with the molecular formula C₁₃H₂₀BrN₅O₂ . It has a molecular weight of 358.2300 g/mol . The IUPAC name for this compound is tert-butyl 4- (3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine can be represented by the InChI code: 1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) .Chemical Reactions Analysis
The Boc group in 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is stable towards most nucleophiles and bases . This makes it a valuable protecting group in organic synthesis, especially in the formation of Boc-protected amines and amino acids .Physical And Chemical Properties Analysis
1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine derivatives play a significant role in the development of therapeutic agents due to their versatile pharmacological properties. The incorporation of piperazine rings into drug molecules has been linked to various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules. This adaptability underscores the importance of piperazine derivatives in rational drug design, offering a flexible building block to discover drug-like elements with significant impacts on pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights the pivotal role of piperazine as a vital building block. This review benefits medicinal chemists by elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This assistance aids in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the scientific research applications of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).
Piperazine's Role in Therapeutics
The broad spectrum of pharmaceutical applications of piperazine and morpholine analogues underscores their importance in medicinal chemistry. Recent years have seen the development of various methods for synthesizing derivatives of these nuclei, revealing their potent pharmacophoric activities. This review underscores the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, highlighting the diversity of therapeutic applications afforded by modifications to the piperazine moiety (Mohammed et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDVAJMXKQFLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676929 | |
Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
479685-13-7 | |
Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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